![molecular formula C8H14ClNO B2637368 1-Azabicyclo[3.3.1]nonan-3-one;hydrochloride CAS No. 90154-82-8](/img/structure/B2637368.png)
1-Azabicyclo[3.3.1]nonan-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.3.1]nonan-3-one hydrochloride is a chemical compound with the CAS Number: 90154-82-8 . It has a molecular weight of 175.66 .
Molecular Structure Analysis
The InChI code for 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride is 1S/C8H13NO.ClH/c10-8-4-7-2-1-3-9 (5-7)6-8;/h7H,1-6H2;1H . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride are not detailed in the retrieved sources, there are mentions of reactions involving similar compounds .Scientific Research Applications
Chemical Reactions and Derivatives
1-Azabicyclo[3.3.1]nonan-3-one;hydrochloride and its derivatives have been explored for various chemical reactions. The compound's reactivity with nitrogen-containing nucleophiles, such as hydroxylamine and hydrazine hydrate, leads to the formation of oximes, hydrazones, and azines. Additionally, reductive amination in the presence of sodium triacetoxyhydridoborate yields 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be further processed into dihydrochlorides through treatment with dry hydrogen chloride (Moskalenko & Boev, 2009).
Structural and Stereochemical Analysis
The structural and stereochemical features of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones have been extensively studied. Through 1D and 2D NMR studies, it has been determined that these compounds maintain a twin-chair conformation with equatorial orientation of substituents, irrespective of the substituents' nature. This structural integrity is maintained even when linear or bulkier groups are introduced on the phenyl or heterocycle/carbocycle (Park, Jeong, & Parthiban, 2011).
Biological Activities and Antimicrobial Studies
Several studies have focused on the synthesis of 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives, evaluating their potential biological and antimicrobial activities. For instance, libraries of these compounds were synthesized, and their stereochemistry was confirmed through NMR spectral and XRD studies. These compounds were then screened for their in vitro antimicrobial activity against a range of pathogenic bacteria and fungi, identifying lead molecules for potential therapeutic applications (Parthiban et al., 2010). In addition, novel derivatives, such as 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones, have been synthesized and characterized, showing significant antibacterial and antifungal activities (Ramachandran, Rani, & Kabilan, 2009).
Molecular Modeling and Inhibitor Studies
Molecular modeling and X-ray diffraction analysis have been used to predict and confirm the iNOS-Inhibitor activity of certain derivatives of this compound, providing detailed insights into the molecular and crystal structure of these compounds (Plotnikova et al., 2013).
Safety and Hazards
The safety information for 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-4-7-2-1-3-9(5-7)6-8;/h7H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDZLNSAYPJQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CN(C1)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide](/img/structure/B2637286.png)
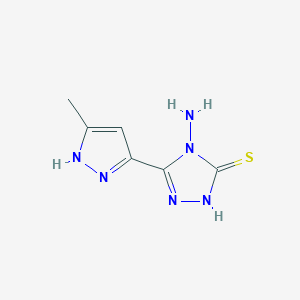

![N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637292.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2637295.png)
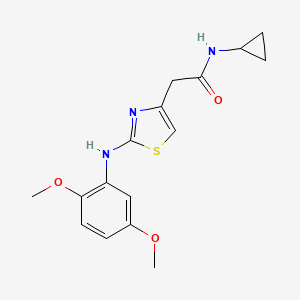
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2637297.png)
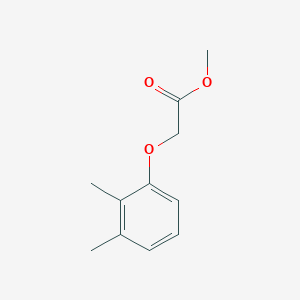

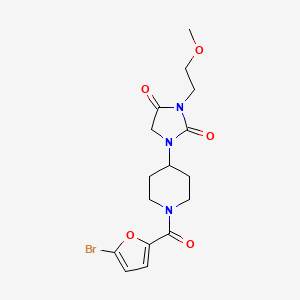

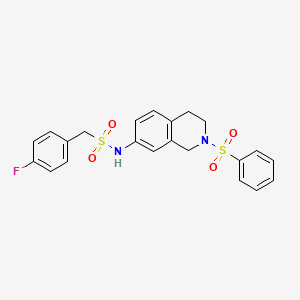
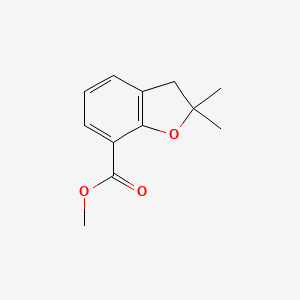
![5-Fluoro-4-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2637308.png)
